Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-
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Overview
Description
Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with dimethylphenyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the reaction of 2,5-dimethylphenylhydrazine with phenylacetylene in the presence of a copper catalyst to form the triazole ring. This intermediate is then reacted with benzoyl chloride to form the final benzamide compound. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and benzamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N,N-dimethyl-: A simpler benzamide derivative with different substituents.
Benzamide, N-phenyl-: Another benzamide derivative with a phenyl group attached to the nitrogen atom.
N-(2,4-Dimethylphenyl)-2,5-dimethylbenzamide: A compound with similar structural features but different substitution patterns.
Uniqueness
Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to the presence of both the triazole ring and the specific substitution pattern on the benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
830336-09-9 |
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Molecular Formula |
C23H20N4O |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethylphenyl)-5-phenyltriazol-4-yl]benzamide |
InChI |
InChI=1S/C23H20N4O/c1-16-13-14-17(2)20(15-16)27-25-21(18-9-5-3-6-10-18)22(26-27)24-23(28)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,26,28) |
InChI Key |
BDHDFLKKDWOBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2N=C(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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